tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate is an organic compound with the molecular formula C15H29N3O3 and a molecular weight of 299.41 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring .
Mechanism of Action
Target of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Mode of Action
It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could lead to a dissipation of the bacterial membrane potential, which is a common mechanism of antibacterial action.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Pharmacokinetics
Similar compounds have shown selectivity over mammalian cells and no hemolytic properties toward horse erythrocytes , suggesting a favorable safety profile.
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may lead to bacterial cell death by disrupting the integrity and function of the bacterial cytoplasmic membrane .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diethylcarbamoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, the compound is employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists .
Medicine
In medicine, it serves as a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer .
Industry
In industry, the compound is utilized in the production of polymers and other materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl piperidin-4-ylcarbamate
- tert-Butyl 1-(diethylcarbamoyl)piperidin-4-ylcarbamate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to target drug-resistant bacterial strains makes it a valuable compound in the development of new antibacterial agents.
Properties
IUPAC Name |
tert-butyl N-[1-(diethylcarbamoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-17(7-2)14(20)18-10-8-12(9-11-18)16-13(19)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBMSOFRPZTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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